![molecular formula C12H9NO4 B14362620 3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione CAS No. 90994-94-8](/img/structure/B14362620.png)
3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a naphtho[2,3-c][1,2]oxazole core, which is a fused ring system combining a naphthalene ring with an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Fischer indole synthesis can be employed, where hydrazine derivatives react with ketones or aldehydes in the presence of acidic catalysts . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to form oxazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalytic systems, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce different functional groups onto the ring system.
Wissenschaftliche Forschungsanwendungen
3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other naphtho[2,3-c][1,2]oxazole derivatives and related heterocyclic compounds such as indole derivatives .
Uniqueness
What sets 3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione apart is its unique ring structure and the presence of specific functional groups that confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90994-94-8 |
|---|---|
Molekularformel |
C12H9NO4 |
Molekulargewicht |
231.20 g/mol |
IUPAC-Name |
3a-methyl-1-oxido-3H-benzo[f][2,1]benzoxazol-1-ium-4,9-dione |
InChI |
InChI=1S/C12H9NO4/c1-12-6-17-13(16)10(12)9(14)7-4-2-3-5-8(7)11(12)15/h2-5H,6H2,1H3 |
InChI-Schlüssel |
WDVIZLPYMMCHHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CO[N+](=C1C(=O)C3=CC=CC=C3C2=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)
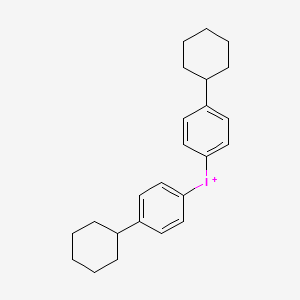
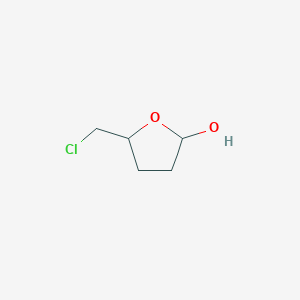
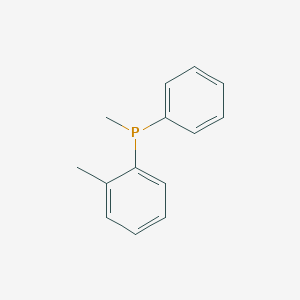
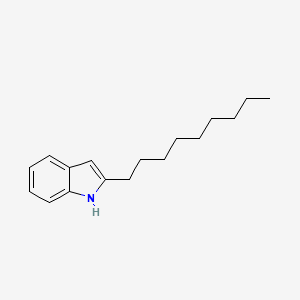
![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)
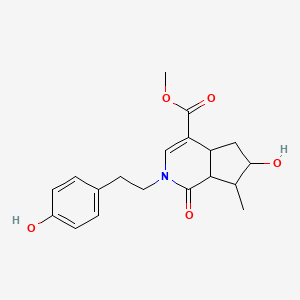

![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)
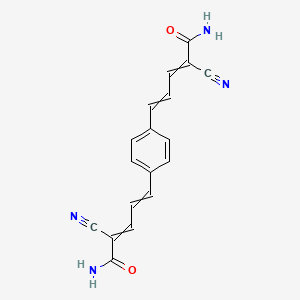
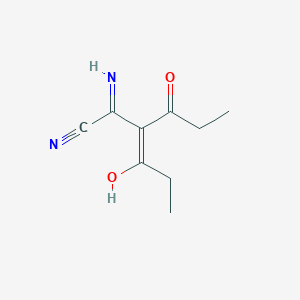
![Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate](/img/structure/B14362613.png)
